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Compound of Interest

Compound Name: 113-N16B

Cat. No.: B12388897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formulation of lipid nanoparticles

(LNPs) using the novel ionizable cationic lipid 113-N16B. This lipid is a component of the N-

series of lipids designed for selective delivery of messenger RNA (mRNA) to the lungs,

particularly targeting pulmonary endothelial cells, macrophages, and epithelial cells.[1] This

protocol is based on the findings from Qiu M, et al. (2022) published in the Proceedings of the

National Academy of Sciences (PNAS).

Introduction
Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid

therapeutics, including mRNA. The 113-N16B lipid is an ionizable cationic lipid that, when

formulated into an LNP, has demonstrated a strong tropism for the lungs following systemic

administration.[1] This lung-selective delivery is attributed to the specific chemical properties of

the N-series lipids. These LNPs are typically composed of four key components: an ionizable

lipid (113-N16B), a phospholipid (helper lipid), cholesterol, and a PEGylated lipid. The precise

molar ratio of these components is critical for the efficacy and biodistribution of the LNPs.

Quantitative Data Summary
The following tables summarize the key quantitative parameters for the formulation of 113-
N16B LNPs.
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Table 1: Lipid Composition and Molar Ratios

Component Molar Ratio (%) Role in Formulation

113-N16B 35

Ionizable cationic lipid;

facilitates mRNA encapsulation

and endosomal escape.

1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine (DOPE)
16

Helper lipid; aids in LNP

stability and membrane fusion.

Cholesterol 46.5
Structural lipid; enhances LNP

stability and rigidity.

1,2-dimyristoyl-sn-glycero-3-

phosphoethanolamine-N-

[methoxy(polyethylene

glycol)-2000] (DMG-PEG2000)

2.5

PEGylated lipid; controls

particle size and reduces

aggregation.

Table 2: Formulation and Characterization Parameters
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Parameter Value/Range Method of Determination

Lipid to mRNA weight ratio 10:1 ---

Nitrogen to Phosphate (N:P)

ratio
~6:1

Calculated based on the molar

quantities of ionizable lipid and

mRNA.

Aqueous Buffer 10 mM Citrate Buffer, pH 4.0 pH Meter

Organic Solvent
90% Ethanol / 10% Citrate

Buffer (pH 4.0)
---

Final Dialysis Buffer
Phosphate-Buffered Saline

(PBS), pH 7.4
pH Meter

Particle Size (Hydrodynamic

Diameter)
80 - 120 nm

Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

mRNA Encapsulation

Efficiency
> 90% RiboGreen Assay

Experimental Protocols
Preparation of Lipid Stock Solutions

Prepare individual stock solutions of 113-N16B, DOPE, cholesterol, and DMG-PEG2000 in

90% ethanol.

The concentration of each stock solution should be calculated to achieve the desired molar

ratios in the final lipid mixture.

LNP Formulation using Microfluidic Mixing
This protocol utilizes a microfluidic mixing device for the rapid and controlled formulation of

LNPs.

Prepare the Lipid Phase:
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In a sterile, RNase-free tube, combine the appropriate volumes of the 113-N16B, DOPE,

cholesterol, and DMG-PEG2000 stock solutions to achieve the molar ratios specified in

Table 1.

The final lipid mixture should be in 90% ethanol and 10% citrate buffer (pH 4.0) by volume.

[1]

Prepare the Aqueous Phase:

Dilute the mRNA cargo in 10 mM citrate buffer (pH 4.0).

The concentration should be calculated to achieve a final lipidoid to mRNA weight ratio of

10:1.[1]

Microfluidic Mixing:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid phase into one syringe and the aqueous mRNA phase into another.

Set the flow rate ratio of the aqueous phase to the lipid phase at 3:1.

Initiate mixing at a total flow rate of 10-20 mL/min.

Dialysis:

Immediately after formulation, dialyze the LNP suspension against sterile phosphate-

buffered saline (PBS), pH 7.4, for at least 2 hours to remove ethanol and raise the pH.

Sterilization and Storage:

Sterile-filter the final LNP formulation through a 0.2 µm filter.

Store the LNPs at 4°C.

LNP Characterization
Size and Polydispersity Index (PDI) Measurement:
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Dilute a small aliquot of the LNP suspension in PBS.

Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS)

instrument.

mRNA Encapsulation Efficiency:

Use a Quant-iT RiboGreen assay kit.

Measure the fluorescence of the LNP sample before and after the addition of a lysis buffer

(e.g., 2% Triton X-100) to determine the amount of encapsulated and total mRNA,

respectively.

Calculate the encapsulation efficiency using the following formula:

Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations
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Caption: Workflow for the formulation of 113-N16B lipid nanoparticles.

LNP Characterization Workflow
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Quality Control Analysis

Formulated 113-N16B LNPs
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Caption: Key characterization steps for 113-N16B LNPs.

Proposed Mechanism of Lung-Selective Delivery
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Caption: Hypothesized mechanism for lung targeting of 113-N16B LNPs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for 113-N16B Lipid
Nanoparticle Formulation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388897#113-n16b-lipid-nanoparticle-formulation-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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